![molecular formula C12H15ClN2O B2499513 N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine CAS No. 68726-76-1](/img/structure/B2499513.png)
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
Overview
Description
“N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine”, commonly referred to as NCPH, is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a CAS Number of 68726-76-1 and a molecular weight of 238.72 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorobenzyl)-4-piperidinone oxime . The InChI code is 1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,12H,5-9H2 .Physical And Chemical Properties Analysis
NCPH has a molecular weight of 238.72 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Antiviral Activity
Piperidine derivatives, which include the compound , have been reported to possess antiviral activity . For instance, some derivatives of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol have been evaluated for their antiproliferative effects against various human cell lines, indicating potential applications in antiviral research.
Anticancer Applications
Piperidine derivatives are also being utilized in different ways as anticancer agents . The presence of a piperidine nucleus in a compound can contribute to its anticancer properties .
Antimicrobial Properties
Compounds with a piperidine moiety show a wide variety of biological activities, including antimicrobial properties . This suggests that “N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine” could potentially be used in the development of new antimicrobial agents.
Antifungal Applications
Piperidine derivatives have also been reported to possess antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal agents.
Anti-inflammatory Applications
Piperidine derivatives are being utilized in different ways as anti-inflammatory agents . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antipsychotic Applications
Piperidine derivatives are being utilized in different ways as antipsychotic agents . This suggests that the compound could potentially be used in the development of new antipsychotic drugs.
Safety and Hazards
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKQQCHCHAFXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)
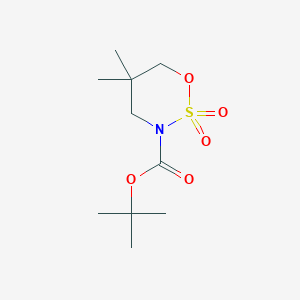
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)
![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)
![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)
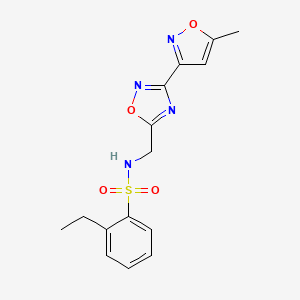
![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)
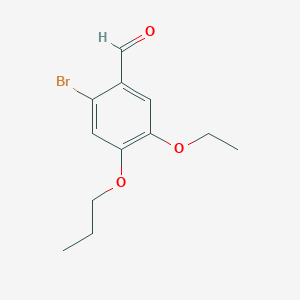
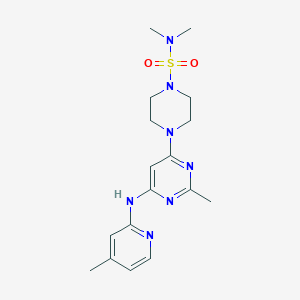
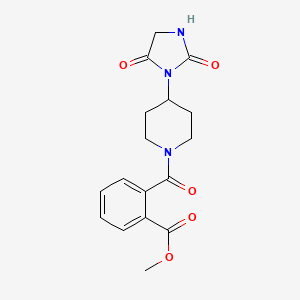
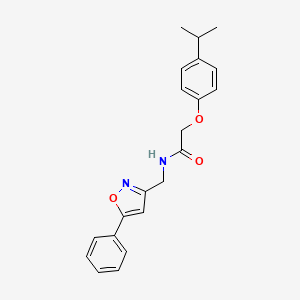
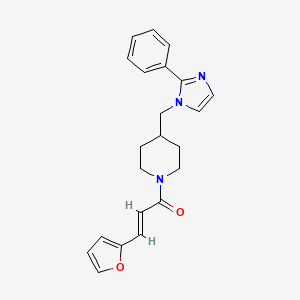
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)